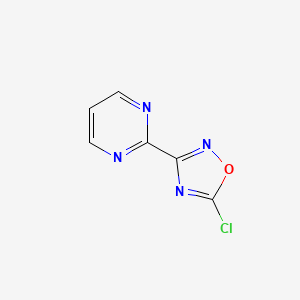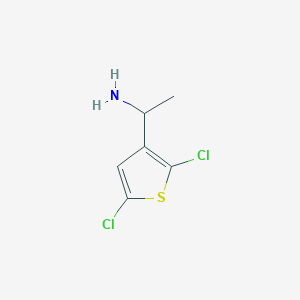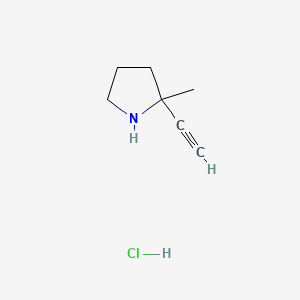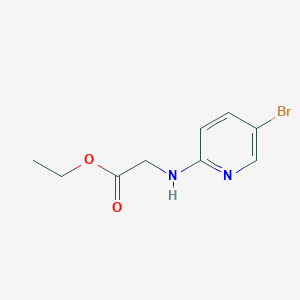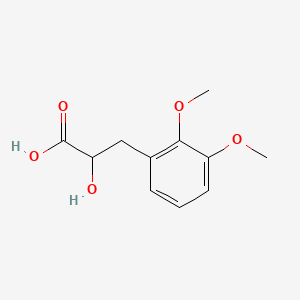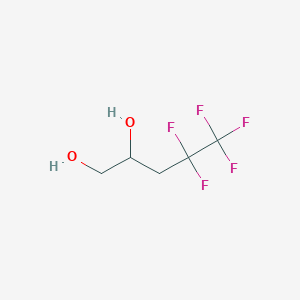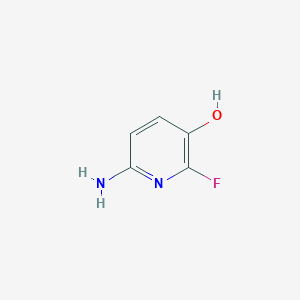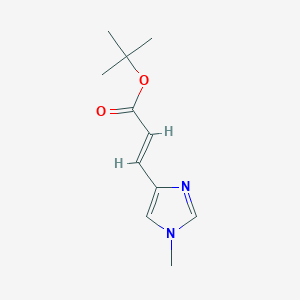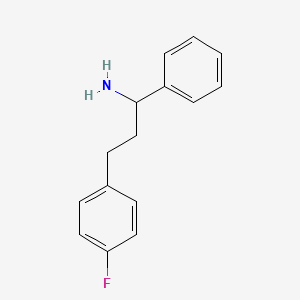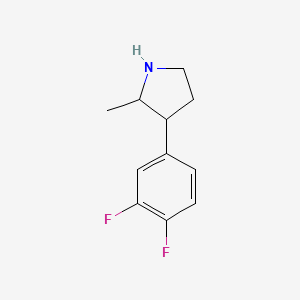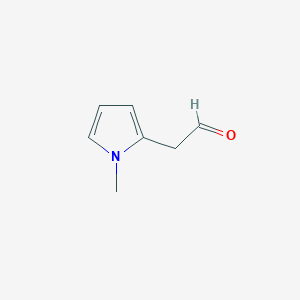
1-methyl-1H-Pyrrole-2-acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methyl-1H-pyrrol-2-yl)acetaldehyde is an organic compound with the molecular formula C7H9NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)acetaldehyde typically involves the reaction of pyrrole with acetaldehyde under specific conditions. One common method includes the acid-catalyzed reaction of pyrrole with acetaldehyde, resulting in the formation of the desired product . Another approach involves the use of methyl vinyl ketone in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for 2-(1-methyl-1H-pyrrol-2-yl)acetaldehyde are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反应分析
Types of Reactions
2-(1-Methyl-1H-pyrrol-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: 2-(1-Methyl-1H-pyrrol-2-yl)acetic acid.
Reduction: 2-(1-Methyl-1H-pyrrol-2-yl)ethanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学研究应用
2-(1-Methyl-1H-pyrrol-2-yl)acetaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 2-(1-methyl-1H-pyrrol-2-yl)acetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to changes in protein function and cellular activity .
相似化合物的比较
Similar Compounds
(1-Methyl-1H-pyrrol-2-yl)acetonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
2-(Hydroxymethyl)-4-methyl-1H-pyrrole: Similar structure but with a hydroxymethyl group instead of an aldehyde group.
Uniqueness
2-(1-Methyl-1H-pyrrol-2-yl)acetaldehyde is unique due to the presence of both an aldehyde group and a pyrrole ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C7H9NO |
|---|---|
分子量 |
123.15 g/mol |
IUPAC 名称 |
2-(1-methylpyrrol-2-yl)acetaldehyde |
InChI |
InChI=1S/C7H9NO/c1-8-5-2-3-7(8)4-6-9/h2-3,5-6H,4H2,1H3 |
InChI 键 |
UWZCSQCQALWZRE-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=C1CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


